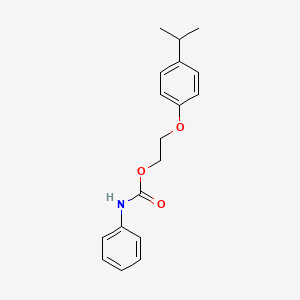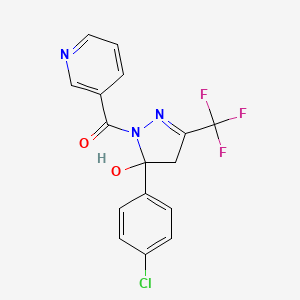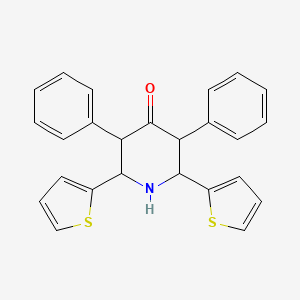
2-(4-isopropylphenoxy)ethyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)ethyl phenylcarbamate, also known as fenobucarb, is a carbamate insecticide that has been widely used in agriculture to control pests. It was first developed in the 1960s and has been used in various crops such as rice, vegetables, and fruits. Fenobucarb is a broad-spectrum insecticide that works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
作用機序
Fenobucarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. When acetylcholinesterase is inhibited, acetylcholine accumulates in the synaptic cleft, leading to the disruption of the proper functioning of the nervous system. This results in the paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have both acute and chronic toxic effects on non-target organisms. Acute exposure to 2-(4-isopropylphenoxy)ethyl phenylcarbamate can cause symptoms such as tremors, convulsions, and respiratory distress. Chronic exposure to 2-(4-isopropylphenoxy)ethyl phenylcarbamate has been linked to developmental and reproductive abnormalities in animals. Fenobucarb has also been shown to have genotoxic and mutagenic effects in some studies.
実験室実験の利点と制限
Fenobucarb is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and has a broad-spectrum of activity against various pests. However, 2-(4-isopropylphenoxy)ethyl phenylcarbamate has been shown to have toxic effects on non-target organisms, and its use in agriculture has been restricted in some countries. In lab experiments, 2-(4-isopropylphenoxy)ethyl phenylcarbamate can be used to study the nervous system in insects and the effects of acetylcholinesterase inhibition. However, care must be taken to ensure that the experiments are conducted in a safe and ethical manner.
将来の方向性
There are several future directions for the study of 2-(4-isopropylphenoxy)ethyl phenylcarbamate. One area of research could focus on the development of safer and more environmentally friendly insecticides that have similar or better insecticidal properties than 2-(4-isopropylphenoxy)ethyl phenylcarbamate. Another area of research could focus on the development of new methods for the synthesis of 2-(4-isopropylphenoxy)ethyl phenylcarbamate that are more efficient and cost-effective. Additionally, more research is needed to understand the long-term effects of 2-(4-isopropylphenoxy)ethyl phenylcarbamate on non-target organisms and the environment.
合成法
Fenobucarb is synthesized by the reaction of 4-isopropylphenol with ethylene oxide to form 2-(4-isopropylphenoxy)ethanol. The resulting compound is then reacted with phenyl isocyanate to form 2-(4-isopropylphenoxy)ethyl phenylcarbamate. The synthesis process is depicted in the following reaction scheme:
科学的研究の応用
Fenobucarb has been extensively studied for its insecticidal properties. It has been shown to be effective against various pests such as aphids, thrips, and leafhoppers. Fenobucarb has also been used in the study of the nervous system in insects. It has been shown to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft, which disrupts the proper functioning of the nervous system.
特性
IUPAC Name |
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14(2)15-8-10-17(11-9-15)21-12-13-22-18(20)19-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAIBPZZMYYMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5206275.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)

![N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5206315.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5206337.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)
![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)
![2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5206368.png)

![2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)